2-(Acetylamino)nonanoic acid
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Overview
Description
2-(Acetylamino)nonanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an acetylamino group attached to a nonanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetylamino)nonanoic acid typically involves the acetylation of nonanoic acid. One common method is the reaction of nonanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the ozonolysis of oleic acid, followed by acetylation. This method is efficient and allows for the large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-(Acetylamino)nonanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The acetylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-(Acetylamino)nonanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)nonanoic acid involves its interaction with specific molecular targets. The acetylamino group can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Nonanoic Acid:
Octanoic Acid: A shorter-chain fatty acid with similar properties but different applications.
Decanoic Acid: A longer-chain fatty acid with distinct chemical and physical properties.
Uniqueness: 2-(Acetylamino)nonanoic acid is unique due to the presence of the acetylamino group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
73404-08-7 |
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Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-acetamidononanoic acid |
InChI |
InChI=1S/C11H21NO3/c1-3-4-5-6-7-8-10(11(14)15)12-9(2)13/h10H,3-8H2,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
AKNYOKYZDYHBIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
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